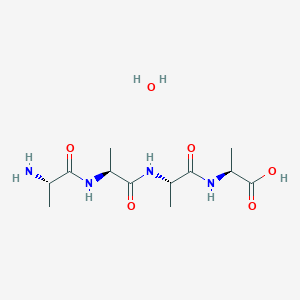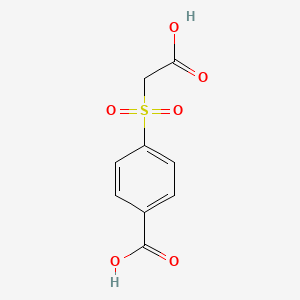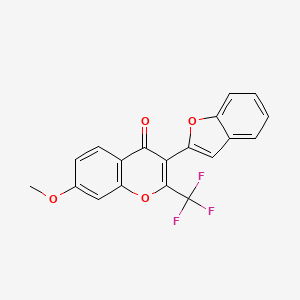
L-Alanyl-L-alanyl-L-alanyl-L-alanine hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanyl-L-alanyl-L-alanyl-L-alanine hydrate is a tetrapeptide composed of four alanine residues. This compound is a derivative of the amino acid alanine, which is known for its role in protein synthesis and metabolic processes. The hydrate form indicates that the compound includes water molecules in its crystalline structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-alanyl-L-alanine hydrate typically involves the stepwise coupling of alanine residues. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the process begins with the attachment of the first alanine residue to a solid resin. Subsequent alanine residues are added sequentially using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final product is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The process is optimized for yield and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-alanyl-L-alanyl-L-alanine hydrate can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Reaction with oxidizing agents, potentially altering the side chains of the alanine residues.
Substitution: Replacement of functional groups on the alanine residues with other chemical groups.
Common Reagents and Conditions
Hydrolysis: Enzymes like proteases or acids such as hydrochloric acid.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Hydrolysis: Produces individual alanine residues or shorter peptide fragments.
Oxidation: Results in oxidized forms of the alanine residues.
Substitution: Yields modified peptides with new functional groups.
Scientific Research Applications
L-Alanyl-L-alanyl-L-alanyl-L-alanine hydrate has various applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein interactions and enzymatic processes.
Medicine: Explored for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialized peptides and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Alanyl-L-alanyl-L-alanyl-L-alanine hydrate involves its interaction with enzymes and receptors in biological systems. The tetrapeptide can bind to specific molecular targets, influencing pathways related to protein synthesis and metabolism. The exact pathways and targets depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-alanine: A dipeptide with two alanine residues.
L-Alanyl-L-alanyl-L-alanine: A tripeptide with three alanine residues.
L-Alanyl-L-glutamine: A dipeptide composed of alanine and glutamine.
Uniqueness
L-Alanyl-L-alanyl-L-alanyl-L-alanine hydrate is unique due to its tetrapeptide structure, which provides distinct properties compared to shorter peptides. Its hydrate form also influences its solubility and stability, making it suitable for specific research and industrial applications.
Properties
Molecular Formula |
C12H24N4O6 |
|---|---|
Molecular Weight |
320.34 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid;hydrate |
InChI |
InChI=1S/C12H22N4O5.H2O/c1-5(13)9(17)14-6(2)10(18)15-7(3)11(19)16-8(4)12(20)21;/h5-8H,13H2,1-4H3,(H,14,17)(H,15,18)(H,16,19)(H,20,21);1H2/t5-,6-,7-,8-;/m0./s1 |
InChI Key |
AKFRMHNMIRTJTI-YRZDNLMGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N.O |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Bromophenyl)-9-chloro-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11990340.png)
![Ethyl 3-(4-chlorophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11990346.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11990354.png)

![3,5-Diethyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11990363.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11990368.png)
![2-ethoxy-6-((E)-{[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11990375.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11990383.png)
![2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde phenylhydrazone](/img/structure/B11990387.png)

![trisodium 5-amino-3-((E)-{4'-[(E)-(7-amino-1-hydroxy-3-sulfonato-2-naphthyl)diazenyl][1,1'-biphenyl]-4-yl}diazenyl)-4-hydroxy-2,7-naphthalenedisulfonate](/img/structure/B11990405.png)

![3-(1-Naphthyl)-N'-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990414.png)
![3-(3-nitrophenyl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990416.png)
